Keto Pioglitazone-d4 (M-III-d4)
CAS No.: 1185033-84-4
Cat. No.: VC0023104
Molecular Formula: C19H18N2O4S
Molecular Weight: 374.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185033-84-4 |
|---|---|
| Molecular Formula | C19H18N2O4S |
| Molecular Weight | 374.447 |
| IUPAC Name | 5-[[4-[2-(5-acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i8D2,9D2 |
| Standard InChI Key | JMLKLMFMQRAJNI-LZMSFWOYSA-N |
| SMILES | CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Keto Pioglitazone-d4 (M-III-d4) is identified by the molecular formula C19H18N2O4S, which includes four deuterium atoms substituted for hydrogens in the phenyl ring. The full IUPAC name of this compound is 5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione . This nomenclature precisely describes its structure with the tetradeuteriophenyl component highlighting the presence of four deuterium atoms at positions 2, 3, 5, and 6 of the phenyl ring.
The compound is registered with CAS number 1215370-26-5 and is also known by several synonyms including Ketopioglitazone-d4 and Pioglitazone-d4 Ketone (M-III) (deuterated) . It should be noted that the non-deuterated version (Keto Pioglitazone) carries the CAS number 146062-45-5 .
Physical and Chemical Properties
Keto Pioglitazone-d4 (M-III-d4) possesses distinct physical and chemical properties that make it suitable for analytical applications. Its molecular weight is 374.4 g/mol, slightly higher than its non-deuterated counterpart (370.4 g/mol) due to the presence of the four deuterium atoms . The exact mass of the compound is 374.12383522 Da, as computed by advanced computational chemistry methods .
Table 1 summarizes the key physical and chemical properties of Keto Pioglitazone-d4 (M-III-d4):
| Property | Value | Determination Method |
|---|---|---|
| Molecular Weight | 374.4 g/mol | Computed by PubChem 2.2 |
| Exact Mass | 374.12383522 Da | Computed by PubChem 2.2 |
| XLogP3-AA | 2.6 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 |
The compound's structure includes a thiazolidinedione ring connected to a phenyl ring via a methylene bridge. The deuterated phenyl ring is substituted with an ethoxy linker connected to a pyridine ring bearing an acetyl group at position 5 . This structure is critical for its function as a metabolite of pioglitazone and as an analytical standard.
Structural Identifiers
For precise chemical database searches and computational chemistry applications, several structural identifiers are associated with Keto Pioglitazone-d4 (M-III-d4):
The InChI (International Chemical Identifier) for the compound is:
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
The InChIKey, a condensed form of the InChI, is:
JMLKLMFMQRAJNI-USSMZTJJSA-N
The SMILES notation, another linear notation for representing molecular structures, is:
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H]
Relationship to Pioglitazone and Metabolic Significance
Metabolic Context
Keto Pioglitazone-d4 (M-III-d4) is the deuterated analog of keto pioglitazone (M-III), which is a major active metabolite of pioglitazone. Pioglitazone belongs to the thiazolidinedione class of drugs used in the treatment of type 2 diabetes through hypoglycemic action. It selectively stimulates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-γ) to modulate the transcription of insulin-sensitive genes involved in glucose and lipid metabolism .
Following oral administration of pioglitazone at doses ranging from 15 to 45 mg, the parent compound undergoes hepatic metabolism primarily through the cytochrome P450 enzyme CYP2C8, and to a lesser degree CYP3A4, resulting in the formation of two active metabolites: keto pioglitazone (M-III) and hydroxy pioglitazone (M-IV) .
Analytical Applications
Role as an Internal Standard
Keto Pioglitazone-d4 (M-III-d4) serves a crucial function as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. The deuterium labeling provides an isotopic marker that allows the compound to be distinguished from the non-deuterated analyte by mass spectrometry while maintaining identical chromatographic behavior .
This property makes it an ideal internal standard for the quantification of keto pioglitazone in biological samples such as human plasma, as it compensates for variations in sample preparation, extraction efficiency, injection volume, and instrument response that might affect both the analyte and internal standard equally .
Bioanalytical Method Development
High-performance liquid chromatographic tandem mass spectrometric methods have been developed and validated for the simultaneous determination of pioglitazone, keto pioglitazone (M-III), and hydroxy pioglitazone (M-IV) in human plasma using their respective deuterated analogs as internal standards .
These methods typically employ solid-phase extraction for sample preparation to extract the analytes and their internal standards from human plasma, followed by chromatographic separation on a Hypersil Gold column (100 mm × 4.6 mm, 5 μm) using a mobile phase consisting of methanol and aqueous solutions in specific proportions (e.g., methanol:solution A:solution B - 80:10:10 v/v/v) .
Method Validation Parameters
The analytical methods utilizing Keto Pioglitazone-d4 (M-III-d4) as an internal standard have been validated according to regulatory guidelines, demonstrating excellent performance characteristics:
Table 2: Validation Parameters for Keto Pioglitazone (M-III) Analytical Method
| Parameter | Specification | Performance |
|---|---|---|
| Linear Range | 3.23 ng/mL to 512.60 ng/mL | Suitable for clinical samples |
| Internal Standard | Keto Pioglitazone-d4 (M-III-d4) | Optimal isotopic analog |
| Extraction Method | Solid Phase Extraction | Efficient sample clean-up |
| Chromatographic Column | Hypersil Gold, 100 mm × 4.6 mm, 5 μm | Effective separation |
| Signal-to-Noise Ratio at LLOQ | 21:1 for keto pioglitazone | Exceeds minimum requirement of 10:1 |
The method demonstrates excellent sensitivity, with calculated signal-to-noise values for the lower limit of quantification (LLOQ) of 21:1 for keto pioglitazone, which significantly exceeds the generally accepted minimum ratio of 10:1 .
Application to Bioequivalence Studies
The validated bioanalytical methods using Keto Pioglitazone-d4 (M-III-d4) as an internal standard have been successfully applied to bioequivalence studies comparing different formulations of pioglitazone . These studies require accurate and precise quantification of pioglitazone and its active metabolites in human plasma samples collected at multiple time points after drug administration.
Table 3: Concentration Ranges for Comprehensive Pioglitazone Analysis
| Analyte | Concentration Range | Internal Standard |
|---|---|---|
| Pioglitazone | 18.9 ng/mL to 2994.4 ng/mL | Pioglitazone-D4 |
| Keto Pioglitazone (M-III) | 3.23 ng/mL to 512.60 ng/mL | Keto Pioglitazone-D4 (M-III-d4) |
| Hydroxy Pioglitazone (M-IV) | 10.1 ng/mL to 1603.8 ng/mL | Hydroxy Pioglitazone-D5 |
By using Keto Pioglitazone-d4 (M-III-d4) as an internal standard, these methods provide reliable data for the assessment of bioequivalence parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) .
Methodological Considerations in Analysis
Sample Preparation Techniques
Effective sample preparation is crucial for the accurate quantification of pioglitazone and its metabolites, including keto pioglitazone, in biological matrices. Solid-phase extraction (SPE) has emerged as the preferred technique for this purpose, offering several advantages over liquid-liquid extraction including:
-
Higher recovery and reproducibility
-
Reduced matrix effects
-
Improved selectivity
-
Enhanced sensitivity
-
Potential for automation
This approach effectively extracts both the analytes and their respective deuterated internal standards from human plasma, minimizing matrix effects and optimizing analytical performance .
Chromatographic Considerations
The chromatographic separation of pioglitazone and its metabolites prior to mass spectrometric detection requires careful optimization of several parameters:
-
Column selection: Hypersil Gold columns (100 mm × 4.6 mm, 5 μm) have demonstrated effective separation of these compounds
-
Mobile phase composition: A mixture of methanol and aqueous solutions in specific proportions provides optimal separation
-
Flow rate and gradient conditions: These must be optimized to achieve adequate resolution while maintaining reasonable analysis time
-
Column temperature: Controlled to ensure reproducible retention times
These optimized chromatographic conditions ensure the effective separation of pioglitazone, keto pioglitazone (M-III), and hydroxy pioglitazone (M-IV) prior to mass spectrometric detection .
Mass Spectrometric Detection
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the sensitivity and selectivity required for the quantification of pioglitazone and its metabolites in biological samples. The use of deuterated internal standards such as Keto Pioglitazone-d4 (M-III-d4) further enhances the accuracy and precision of these analyses.
In MS/MS detection, specific mass transitions (precursor to product ion) are monitored for each analyte and its corresponding internal standard, allowing for highly selective detection even in complex biological matrices. The mass difference introduced by the deuterium labeling in Keto Pioglitazone-d4 (M-III-d4) results in different mass transitions compared to the non-deuterated analog, enabling their simultaneous detection without interference .
Research Applications and Future Perspectives
Current Research Applications
The quantification of pioglitazone and its metabolites, including keto pioglitazone, in biological samples using deuterated internal standards such as Keto Pioglitazone-d4 (M-III-d4) has various research applications:
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Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion profiles of pioglitazone
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Bioequivalence assessments comparing different formulations of pioglitazone
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Drug-drug interaction studies investigating potential effects of concomitant medications on pioglitazone metabolism
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Therapeutic drug monitoring to optimize dosing regimens
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Population pharmacokinetic modeling to account for inter-individual variability
These research applications contribute to the optimization of pioglitazone therapy and improved management of type 2 diabetes.
Future Perspectives
As analytical technologies continue to advance, several developments may further enhance the utility of Keto Pioglitazone-d4 (M-III-d4) and similar deuterated standards:
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Integration with microsampling techniques for less invasive pharmacokinetic monitoring
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Application in dried blood spot analysis for simplified sample collection and storage
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Incorporation into high-resolution mass spectrometry methods for improved selectivity and sensitivity
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Development of automated sample preparation platforms for higher throughput
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Potential application in metabolomic studies investigating broader metabolic effects of pioglitazone therapy
These advancements would further solidify the role of Keto Pioglitazone-d4 (M-III-d4) in pharmaceutical research and clinical applications.
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